

Technical Guide: 3-(Cyclopentyloxy)propanenitrile

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Compound of Interest

Compound Name: 3-(Cyclopentyloxy)propanenitrile

CAS No.: 2694-18-0

Cat. No.: B3369934

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CAS No: 2694-18-0 | Molecular Formula: C₈H₁₃NO | MW: 139.19 g/mol [1]

IUPAC Nomenclature & Structural Analysis

Systematic Naming Logic

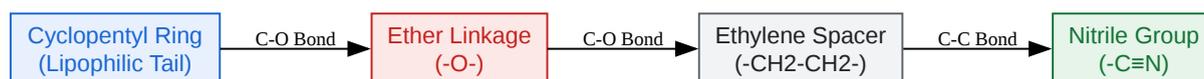
The IUPAC name **3-(cyclopentyloxy)propanenitrile** is derived based on functional group priority rules where the nitrile group (-C≡N) takes precedence over the ether group (-O-).

- Principal Functional Group: Nitrile (suffix: -nitrile). The carbon of the nitrile group is C1.
- Parent Chain: A 3-carbon chain including the nitrile carbon: propanenitrile.
- Substituent: An ether group attached to position 3. The substituent consists of a cyclopentyl ring attached to an oxygen atom, designated as cyclopentyloxy.
- Locant: The substituent is at position 3 (relative to the nitrile C1).

Validated Name: **3-(cyclopentyloxy)propanenitrile**[1]

Structural Visualization

The molecule features a flexible ethylene spacer linking a polar, electron-withdrawing nitrile head to a lipophilic cyclopentyl tail. This amphiphilic structure is critical for its use in electrolyte systems.



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Synthesis Protocol: Cyanoethylation of Cyclopentanol

The most robust synthesis route is the Michael addition of cyclopentanol to acrylonitrile, catalyzed by a base. This reaction, known as cyanoethylation, is atom-economical and typically high-yielding.

Reaction Mechanism

The base deprotonates the alcohol to form a nucleophilic alkoxide, which attacks the electrophilic

-carbon of acrylonitrile.



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Figure 2: Base-catalyzed cyanoethylation mechanism.

Experimental Procedure

Reagents:

- Cyclopentanol (1.0 eq)
- Acrylonitrile (1.1 - 1.2 eq) [Warning: Highly Toxic/Carcinogenic]

- Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) or KOH (0.5 - 1.0 mol%)

Protocol:

- Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a pressure-equalizing addition funnel. Purge with N₂.
- Activation: Charge the flask with Cyclopentanol (e.g., 86.1 g, 1.0 mol) and the catalyst (e.g., 2 mL Triton B). Stir at room temperature for 15 minutes.
- Addition: Cool the mixture to 0–5 °C. Add Acrylonitrile (58.3 g, 1.1 mol) dropwise via the addition funnel. Note: The reaction is exothermic; control the addition rate to keep internal temp < 40 °C.
- Reaction: Once addition is complete, warm to room temperature and stir for 3–12 hours. Monitor conversion by TLC or GC.
- Workup: Neutralize the catalyst with dilute HCl or acetic acid. Dilute with diethyl ether or EtOAc, wash with water (2x) and brine (1x).
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by vacuum distillation.

Expected Yield: 85–95% Appearance: Colorless to pale yellow liquid.

Physical & Spectral Properties

Physicochemical Data

Note: Experimental values for this specific CAS are limited; values marked with () are predicted based on structural analogues (e.g., cyclohexyl variant).*

Property	Value	Notes
Boiling Point	110–115 °C @ 10 mmHg	Predicted based on cyclohexyl analogue (BP ~128°C @ 12mmHg)
Density	0.96 ± 0.05 g/cm ³	Estimated
Refractive Index	1.445 – 1.450*	Estimated
Solubility	Soluble in EtOH, Et ₂ O, CHCl ₃	Limited solubility in water

Predicted ¹H NMR (400 MHz, CDCl₃)

To validate the product, look for these characteristic signals:

- 3.95 ppm (m, 1H): CH of cyclopentyl ring (ether linkage).
- 3.65 ppm (t, Hz, 2H): -O-CH₂-CH₂-CN (triplet next to oxygen).
- 2.60 ppm (t, Hz, 2H): -O-CH₂-CH₂-CN (triplet next to nitrile).
- 1.50 – 1.80 ppm (m, 8H): Cyclopentyl ring protons.

Applications in Drug Development & Energy

High-Voltage Electrolyte Additive

Cyanoalkyl ethers like **3-(cyclopentyloxy)propanenitrile** are gaining traction in Lithium-Ion Battery (LIB) research.

- Function: The nitrile group coordinates with Li⁺ ions, while the ether linkage provides flexibility.
- Benefit: High anodic stability (>4.5 V vs Li/Li⁺) makes them suitable for high-voltage cathodes (e.g., NMC811), unlike standard carbonate solvents which oxidize at lower potentials.

Synthetic Intermediate

This compound serves as a "C3+N" building block in organic synthesis:

- Reduction: Can be reduced to 3-(cyclopentyloxy)propan-1-amine, a primary amine scaffold for pharmaceutical libraries.
- Hydrolysis: Converts to 3-(cyclopentyloxy)propanoic acid, a linker for PROTACs or other bioconjugates.

Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.[2]
Acute Toxicity (Dermal)	H312	Harmful in contact with skin.[2]
Skin Irritation	H315	Causes skin irritation.[2][3]
Eye Irritation	H319	Causes serious eye irritation. [2][3][4]

Precautions:

- Engineering Controls: Always handle in a chemical fume hood. Acrylonitrile residues are carcinogenic.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Storage: Store in a cool, dry place away from strong oxidizers and acids.

References

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